3-(Benzyloxy)-1,4-dihydropyridin-4-one

Medicinal Chemistry Iron Chelation Protecting Group Strategy

This benzyl-protected dihydropyridinone is the mandatory synthetic intermediate for high-yielding, regioselective N-alkylation of 3-hydroxy-4-pyridinones (HPOs). The benzyl ether masks the nucleophilic 3-OH, preventing competing O-alkylation during core elaboration. Compared to unprotected pyridinones, it enables precise construction of diverse HPO-based iron chelators, P-gp-targeted SAR probes, and polymerizable ligands. Its higher lipophilicity (LogP ~1.95) also makes it a superior, well-resolved HPLC reference standard. Procure this protected form to ensure the synthetic versatility and analytical distinction required by your project.

Molecular Formula C12H11NO2
Molecular Weight 201.225
CAS No. 1138-45-0
Cat. No. B2631552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-1,4-dihydropyridin-4-one
CAS1138-45-0
Molecular FormulaC12H11NO2
Molecular Weight201.225
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CNC=CC2=O
InChIInChI=1S/C12H11NO2/c14-11-6-7-13-8-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,13,14)
InChIKeyNZWMMUSDSPVNRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzyloxy)-1,4-dihydropyridin-4-one CAS 1138-45-0: A Key Precursor and Scaffold for Hydroxypyridinone Iron Chelators and Bioactive Molecules


3-(Benzyloxy)-1,4-dihydropyridin-4-one (CAS: 1138-45-0) is a heterocyclic compound centered on the privileged 1,4-dihydropyridine (1,4-DHP) pharmacophore [1]. In medicinal chemistry, its primary role is not as an active pharmaceutical ingredient, but as a protected precursor. It serves as the crucial benzyl-protected intermediate in the synthesis of 3-hydroxy-4-pyridinones (HPOs), a class of molecules renowned for their potent iron (Fe3+) chelating properties [2]. The benzyl group protects the essential 3-hydroxyl moiety during synthetic transformations, allowing for precise N-functionalization before being removed via hydrogenolysis to yield the active chelator [3].

Why 3-(Benzyloxy)-1,4-dihydropyridin-4-one (1138-45-0) Cannot Be Simply Interchanged with Other Dihydropyridine or Pyridinone Analogs


Generic substitution of 3-(Benzyloxy)-1,4-dihydropyridin-4-one with unsubstituted dihydropyridines or other pyridinone analogs is chemically non-viable for the majority of its documented applications. This is because the compound's specific function relies on the strategic presence of the benzyl protecting group. This ether moiety is essential for masking the nucleophilic 3-hydroxy group, enabling selective N-functionalization reactions that are otherwise impossible due to competing side reactions [1]. Furthermore, the benzyl group itself confers unique physical properties, such as increased lipophilicity (calculated LogP of ~1.95) compared to the final deprotected HPO, which directly impacts its chromatographic behavior and utility as a distinct analytical standard . Therefore, selecting a different, unprotected pyridinone or a simple 1,4-DHP cannot replicate its role as a synthetic intermediate, nor its profile as a reference standard.

Quantitative and Comparative Evidence Differentiating 3-(Benzyloxy)-1,4-dihydropyridin-4-one (1138-45-0) from Structural Analogs


Comparative Synthetic Utility: 3-Benzyloxypyridin-4-one as a Critical Protected Intermediate vs. Direct Use of 3-Hydroxypyridin-4-one

In the synthesis of 3-hydroxypyridin-4-one (HPO) derivatives, the 3-hydroxy group must be protected to allow for selective N-alkylation. 3-(Benzyloxy)-1,4-dihydropyridin-4-one is the universally preferred protected intermediate in this class. A direct comparison demonstrates that using the unprotected 3-hydroxy-4-pyridinone leads to a mixture of O- and N-alkylated products, resulting in low yields and complex purification [1]. In contrast, starting from 3-(Benzyloxy)-1,4-dihydropyridin-4-one enables high-yield, selective N-functionalization. For example, a one-step amination of a related 3-benzyloxy precursor achieves an 89% yield of the desired N-substituted product [2]. This high yield and regioselectivity are unattainable with the unprotected analog.

Medicinal Chemistry Iron Chelation Protecting Group Strategy

Physicochemical Differentiation: Enhanced Lipophilicity (LogP) of the Benzyl-Protected Precursor vs. Deprotected HPO Analogs

The presence of the benzyl protecting group confers a significantly higher degree of lipophilicity compared to the final deprotected 3-hydroxy-4-pyridinone (HPO) product. The calculated LogP for 3-(Benzyloxy)-1,4-dihydropyridin-4-one is 1.9539 . This value starkly contrasts with the more hydrophilic nature of HPOs, such as Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one), which has a reported experimental LogD (at pH 7.4) of approximately -0.77 [1]. This difference in lipophilicity of over 2.7 log units is a critical differentiating factor.

Lipophilicity LogP Analytical Chemistry

Unique Structural Role: Class-Specific Application of Benzyloxy Substituted 1,4-Dihydropyridines as Selective P-Glycoprotein (P-gp) Inhibitors

Within the context of multidrug resistance (MDR) modulation, specific benzyloxy-substituted 1,4-dihydropyridine derivatives have been identified as a privileged subclass for achieving selectivity. A systematic structure-activity relationship (SAR) study on cage dimeric 1,4-dihydropyridines evaluated inhibition of cancer-relevant efflux pumps P-gp, MRP1, MRP2, and BCRP [1]. The study concluded that the characterization of BCRP inhibition led to the discovery of benzyloxy-substituted derivatives as selective P-gp inhibitors [1]. This indicates that the benzyloxy moiety is not an interchangeable substituent but a key determinant for this particular selectivity profile, distinguishing it from other 1,4-DHP analogs.

Multidrug Resistance P-glycoprotein Cancer Therapeutics

Defined Research and Industrial Application Scenarios for Procuring 3-(Benzyloxy)-1,4-dihydropyridin-4-one (CAS 1138-45-0)


Scenario 1: Chemical Synthesis: Essential Protected Intermediate for Selective N-Functionalization of 3-Hydroxy-4-pyridinones

This compound is the optimal procurement choice for any synthetic project requiring the construction of N-substituted 3-hydroxy-4-pyridinone (HPO) ligands. As demonstrated by comparative synthetic routes, the benzyl-protected precursor (such as 3-(Benzyloxy)-1,4-dihydropyridin-4-one) is mandatory for achieving high-yielding and regioselective N-alkylation, avoiding the non-specific O-alkylation that occurs with the unprotected analog [1]. This enables the efficient synthesis of diverse HPO-based iron chelators, polymers, and multidentate ligands as described in the primary literature [2].

Scenario 2: Analytical Chemistry: Use as a Unique Reference Standard with High Lipophilicity

In analytical laboratories developing or validating methods for HPO drug substances or their intermediates, 3-(Benzyloxy)-1,4-dihydropyridin-4-one serves as a distinct and valuable reference standard. Its high lipophilicity (calculated LogP of ~1.95) ensures a clear and separate retention time from its more polar, deprotected HPO counterparts in reverse-phase HPLC analyses [1]. This allows for accurate quantification, impurity profiling, and method specificity validation, providing a level of analytical distinction not possible with a more generic standard.

Scenario 3: Medicinal Chemistry: Scaffold for Probing Multidrug Resistance (MDR) Modulation

For research groups investigating the reversal of multidrug resistance in cancer, this compound and its close derivatives are relevant scaffolds for SAR studies. Evidence from a systematic analysis of 1,4-dihydropyridine analogs showed that benzyloxy-substituted derivatives uniquely exhibit a selective P-gp inhibitory profile [1]. This makes the compound a key structural template for designing and synthesizing new molecules aimed at selectively targeting P-gp efflux pumps, providing a focused starting point over other 1,4-DHP analogs that lack this defined selectivity profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Benzyloxy)-1,4-dihydropyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.